4-Fluoro-3-(hydroxymethyl)phenol

Overview

Description

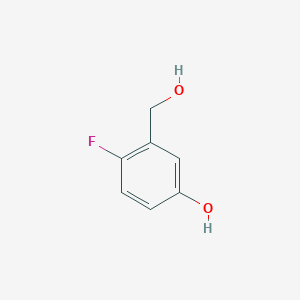

4-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 . The canonical SMILES representation is C1=CC(=C(C=C1O)CO)F . For a detailed 3D structure, it would be best to refer to a chemical database like PubChem .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 142.13 g/mol . The exact mass and monoisotopic mass are 142.04300762 g/mol . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications

Anaerobic Transformation in Environmental Microbiology : Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, including 4-fluorophenol. Their research provides insights into microbial processes in natural environments and wastewater treatment (Genthner, Townsend, & Chapman, 1989).

Synthesis and Utility in Biological Science : Lavis, Chao, and Raines (2011) discussed the use of phenolic fluorophores, including derivatives of 4-Fluoro-3-(hydroxymethyl)phenol, in biological sciences. These fluorophores have applications in imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).

Applications in Material Science : The synthesis and properties of fluorinated polymers and materials derived from this compound have been a focus of research. For instance, Shi-Juan Li, Daniel Y. Shen, and Chao-Zhi Zhang (2015) worked on a compound related to this compound for potential application in fluoro-containing materials (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Enzymatic Reactions and Mechanisms : Peelen, Rietjens, van Berkel, van Workum, and Vervoort (1993) studied the enzymatic reactions involving fluorophenols, providing insights into the mechanisms of enzymatic transformations relevant to pharmaceutical and environmental sciences (Peelen, Rietjens, van Berkel, van Workum, & Vervoort, 1993).

Biodegradation Studies : Studies on the biodegradation of compounds related to this compound have also been conducted. For example, Schmidt et al. (1992) researched the biodegradation of diphenyl ether and its monohalogenated derivatives, which is relevant for understanding environmental pollutant breakdown (Schmidt et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium

Biochemical Pathways

Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.

Pharmacokinetics

Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that fluoro-phenols can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that fluoro-phenols can have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoro-phenols can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fluoro-phenols can have various effects over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that fluoro-phenols can have various effects at different dosages . These can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluoro-phenols can be involved in various metabolic pathways . These can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that fluoro-phenols can be transported and distributed in various ways . These can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

It is known that fluoro-phenols can be localized to various subcellular compartments . These can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-fluoro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGNKMOOSLLPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)

![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)

![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)